molecular formula C22H17BrN2O4S B3019913 methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate CAS No. 1207025-29-3

methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate

Número de catálogo: B3019913
Número CAS: 1207025-29-3
Peso molecular: 485.35
Clave InChI: VRPFWXMNODXLJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Core: A fused bicyclic system of thiophene and pyrimidinone, providing a planar, electron-deficient scaffold conducive to interactions with biological targets.
  • Substituents:
    • A 4-bromophenyl group at position 7, contributing steric bulk and lipophilicity.
    • A methyl 4-methoxybenzoate moiety linked via a methylene bridge at position 3, introducing solubility-modulating groups (methoxy) and ester functionality.
  • Molecular Formula: Estimated as C₂₃H₁₉BrN₂O₅S (molecular weight ≈ 515.4 g/mol).

This compound is hypothesized to exhibit bioactivity in cancer or inflammation pathways, based on structural analogs (e.g., thienopyrimidinones in and coumarins in ) .

Propiedades

IUPAC Name

methyl 3-[[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFWXMNODXLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate (CAS Number: 1207025-29-3) is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of malignancies and inflammatory diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidinone core, a bromophenyl group, and a methoxybenzoate moiety. Its molecular formula is C21H19BrN4O3SC_{21}H_{19}BrN_{4}O_{3}S, with a molecular weight of approximately 485.4 g/mol. The structure can be represented as follows:

Molecular Structure \text{Molecular Structure }
C21H19BrN4O3S\text{C}_{21}\text{H}_{19}\text{BrN}_{4}\text{O}_{3}\text{S}

The biological activity of methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways, leading to alterations in gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The compound demonstrated potent antiproliferative effects, particularly through mechanisms involving cell cycle arrest and apoptosis induction.

Cell Line IC50 (µM) Mechanism
MCF-712.5G2/M phase arrest
SW48015.0Apoptosis induction
A54910.0Inhibition of proliferation

Inhibition of Kinase Activity

The compound has shown promise as an inhibitor of tyrosine kinases, which are crucial in cancer progression. Its structural features allow it to compete with ATP for binding sites on these kinases, thereby inhibiting their activity and potentially reversing resistance in certain malignancies.

Case Studies

  • Study on Tyrosine Kinase Inhibition :
    A patent describes methods for treating tyrosine kinase inhibitor-resistant cancers using compounds similar to methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate. The study highlights its efficacy against resistant cell lines, suggesting a possible therapeutic application in clinical settings .
  • In Vitro Evaluation :
    In vitro assays conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved both cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on core modifications, substituent effects, and reported bioactivities.

Structural and Functional Group Comparisons

Compound Name (Reference) Core Structure Position 7 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Thieno[3,2-d]pyrimidinone 4-Bromophenyl Methyl 4-methoxybenzoate ~515.4 High lipophilicity (Br), moderate solubility (ester/methoxy)
Methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-... () Thieno[3,2-d]pyrimidinone 4-Methoxyphenyl Methyl 4-methoxybenzoate 436.5 Increased solubility (two methoxy groups)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]... () Thieno[3,2-d]pyrimidinone 4-Fluorophenyl N-(3-methoxybenzyl)acetamide ~421.4 Enhanced H-bonding potential (fluorine, amide)
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)... () Pyrimidine-tri-one 4-Bromophenyl Dimethoxyphenyl/propionyl chain Not reported Structural rigidity (Claisen-Schmidt product)
Brodifacoum () Coumarin 4-Bromophenyl Tetrahydronaphthalenyl/chromenone Not reported Anti-inflammatory (NO suppression)

Key Findings

Core Modifications: Thienopyrimidinone vs. Thienopyrimidinone vs.

Substituent Effects :

  • 4-Bromophenyl vs. 4-Methoxyphenyl () : Bromine increases lipophilicity (ClogP ≈ 4.5 vs. 3.2 for methoxy), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Fluorine vs. Bromine () : Fluorine’s electronegativity may improve target binding via H-bonding, whereas bromine’s bulk could enhance hydrophobic interactions .

Biological Activity: Thieno[2,3-d]pyrimidin-4-one analogs () demonstrated anti-breast cancer activity, suggesting the target compound’s core is bioactive .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.